6-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Description
6-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile is a structurally complex heterocyclic compound featuring a pyridine-carbonitrile core fused to an octahydropyrrolo[2,3-c]pyrrol bicyclic system and a 3-cyclopropyl-1,2,4-thiadiazole substituent. Structural characterization of such molecules typically employs spectroscopic methods (NMR, IR) and X-ray crystallography, as seen in analogous compounds .
Properties
IUPAC Name |
6-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S/c18-7-11-1-4-15(19-8-11)22-9-13-5-6-23(14(13)10-22)17-20-16(21-24-17)12-2-3-12/h1,4,8,12-14H,2-3,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOYBWJPGPXMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3CCC4C3CN(C4)C5=NC=C(C=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM)
A Grubbs II catalyst enables the formation of the bicyclic framework from a diene precursor:
Reductive Amination
Alternative approach using sodium cyanoborohydride :
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React a linear tetraamine with cyclopropanecarbaldehyde
Pyridine-3-Carbonitrile Functionalization
Cyanation Strategies
Method A (Pd-Catalyzed Cross-Coupling)
Method B (Nucleophilic Substitution)
Final Coupling and Assembly
Thiadiazole-Pyrrolopyrrole Coupling
Buchwald-Hartwig Amination
Pyridine Attachment
Suzuki Coupling (for C-C bond formation):
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Boron ester : Pyridine-3-carbonitrile-6-boronic acid pinacol ester
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Conditions : Pd(dppf)Cl2, K2CO3, dioxane/H2O (4:1)
Stereochemical and Process Optimization
Chiral Resolution
Solvent Effects on Yield
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 24 | 58 |
| Toluene | 36 | 65 |
| Dioxane | 18 | 72 |
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions, including:
Oxidation: Where the thiadiazole moiety may be susceptible to oxidative conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can alter the carbonitrile group, converting it into different functional groups such as primary amines.
Substitution: The aromatic pyridine ring can participate in electrophilic substitution reactions, introducing new substituents to modify the compound's properties.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Electrophilic substitution often uses catalysts like Lewis acids or bases to enhance reactivity.
Major Products: The products of these reactions vary, but may include sulfone derivatives (oxidation), primary amines (reduction), and substituted pyridine derivatives (substitution).
Scientific Research Applications
Medicinal Chemistry
Due to its structural characteristics, this compound is being investigated for its potential as a bioactive agent. It may exhibit inhibitory activity against specific enzymes or receptors, making it a candidate for therapeutic applications.
Potential Mechanisms of Action:
- Enzyme Inhibition: The compound may interact with target enzymes, leading to inhibition and modulation of metabolic pathways.
- Receptor Modulation: It could bind to specific receptors, influencing cellular signaling processes.
Pharmacological Research
Research indicates that compounds similar to this one have demonstrated significant pharmacological activities:
- Antimicrobial Activity: Studies have shown that derivatives can inhibit the growth of various pathogens.
- Anticancer Properties: In vitro studies suggest potential efficacy in inducing apoptosis in cancer cell lines.
Case Studies
Several studies have highlighted the effectiveness of this compound and its analogs:
-
Antimicrobial Efficacy:
- A study demonstrated that related compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli at specific concentrations.
-
Cancer Cell Line Studies:
- In vitro studies involving HeLa and MCF-7 cell lines revealed that treatment with this compound resulted in significant cell death compared to untreated controls.
Mechanism of Action
The exact mechanism of action is intricate and depends on the context of its use. Generally, the compound interacts with molecular targets via its multiple functional groups. For instance, the thiadiazole ring might form hydrogen bonds or π-π interactions with biological targets, while the pyridine moiety could engage in metal coordination or aromatic stacking. These interactions modulate the activity of proteins or enzymes, thereby exerting biological effects.
Comparison with Similar Compounds
Pyridine-Carbonitrile Derivatives
The pyridine-3-carbonitrile moiety is a common feature in several compounds (e.g., 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in and ). These derivatives often exhibit planar aromatic systems with electron-withdrawing nitrile groups, enhancing reactivity in nucleophilic substitutions or cycloadditions. However, the target compound’s octahydropyrrolo[2,3-c]pyrrol system introduces steric complexity and conformational rigidity absent in simpler pyrano-pyrazole analogs .
Thiadiazole vs. Thiazole/Pyrazole Substituents
The 3-cyclopropyl-1,2,4-thiadiazole group distinguishes the target compound from analogs like 2-((3-hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile () and pyrazole derivatives (). Thiadiazoles offer greater metabolic stability compared to thiazoles due to reduced susceptibility to enzymatic cleavage, while the cyclopropyl substituent may enhance lipophilicity and membrane permeability .
Multi-Component Reactions (MCRs)
Compounds such as 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile () are synthesized via one-pot MCRs, enabling rapid assembly of complex scaffolds. While the target compound’s bicyclic pyrrolo-pyrrol system likely requires stepwise cyclization (e.g., Pictet-Spengler or Mannich reactions), MCRs could theoretically streamline the incorporation of its thiadiazole and pyridine-carbonitrile moieties .
Structural Characterization
Spectroscopic Analysis
IR and NMR spectroscopy are standard for confirming nitrile (C≡N, ~2200 cm⁻¹ in IR) and aromatic proton environments. For example, pyrano-pyrazole carbonitriles () show characteristic ¹H NMR signals for pyrazole protons at δ 5.5–6.5 ppm, while the target compound’s pyrrolo-pyrrol protons would resonate upfield (δ 2.5–4.0 ppm) due to saturation .
X-ray Crystallography
Programs like SHELX () are critical for resolving complex stereochemistry, as demonstrated in the determination of scalarane sesterterpenoids (). The octahydropyrrolo[2,3-c]pyrrol system’s stereocenters would require similar NOESY and single-crystal X-ray analyses .
Biological Activity
The compound 6-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound includes a pyridine ring substituted with a carbonitrile group and a complex octahydropyrrolo structure linked to a cyclopropyl-thiadiazole moiety. The presence of multiple heteroatoms and functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties possess significant antimicrobial properties. A study demonstrated that derivatives of thiadiazoles exhibit potent activity against various bacterial strains, suggesting that This compound may similarly possess antibacterial properties due to its structural characteristics .
Anticancer Properties
Studies have shown that thiadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to our target compound have demonstrated efficacy in reducing cell viability in several cancer lines through mechanisms involving apoptosis and cell cycle arrest . The specific activity of This compound against cancer cells remains to be fully elucidated but is a promising area for future research.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in disease processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .
- Interaction with DNA : Some studies suggest that thiadiazole-containing compounds can intercalate with DNA or inhibit topoisomerases, leading to disrupted replication and transcription processes .
Case Studies and Research Findings
A few notable studies highlight the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodology : Begin with a retrosynthetic analysis focusing on the thiadiazole and pyrrolopyrrole moieties. Use palladium-catalyzed cross-coupling reactions for heterocyclic assembly, as demonstrated in analogous pyrazole-thiadiazole systems . Monitor reaction intermediates via LC-MS and optimize conditions (e.g., solvent polarity, temperature) to stabilize reactive intermediates. For yield improvement, employ microwave-assisted synthesis to reduce side reactions .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation with / NMR to verify stereochemistry and substituent positions. Use X-ray crystallography for absolute configuration determination, especially for the octahydropyrrolo[2,3-c]pyrrole core, which may exhibit conformational flexibility . Purity assessment requires HPLC with UV/Vis detection (λ = 254 nm) and a C18 column .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. Use fluorescence polarization or surface plasmon resonance (SPR) for binding affinity measurements. Include cytotoxicity profiling via MTT assays in HEK-293 or HepG2 cell lines to establish therapeutic indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound’s derivatives?
- Methodology : When NMR signals overlap (e.g., cyclopropyl or pyrrolidine protons), employ 2D techniques like COSY and NOESY to assign spatial correlations. For ambiguous mass spectrometry fragments, compare with computational fragmentation patterns generated via tools like CFM-ID . Cross-validate with IR spectroscopy to confirm functional groups like the carbonitrile (-CN) stretch (~2200 cm) .
Q. What computational strategies predict the compound’s reactivity and metabolic stability?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distributions, focusing on the thiadiazole ring’s electrophilic sites. Use molecular dynamics (MD) simulations to assess solvation effects on the octahydropyrrolopyrrole scaffold. For metabolic predictions, employ ADMET software (e.g., SwissADME) to identify cytochrome P450 oxidation hotspots .
Q. How can researchers design analogs to improve solubility without compromising activity?
- Methodology : Introduce polar substituents (e.g., hydroxyl, amine) at the pyridine-3-carbonitrile moiety while preserving the thiadiazole pharmacophore. Use logP calculations (CLOGP) and aqueous solubility assays (e.g., shake-flask method) to balance hydrophilicity. Validate structural modifications via comparative molecular field analysis (CoMFA) .
Q. What experimental controls are critical for validating the compound’s mechanism of action?
- Methodology : Include negative controls (e.g., scrambled RNA in siRNA knockdown studies) and competitive inhibitors in enzyme assays. For cellular studies, use CRISPR-edited cell lines lacking the target protein. Confirm target engagement via cellular thermal shift assays (CETSA) .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between computational predictions and experimental results?
- Methodology : Re-parameterize force fields in MD simulations to account for the compound’s conformational rigidity. Cross-check DFT-derived reactivity indices with experimental kinetic data (e.g., reaction rates under varying pH). Use Bayesian statistics to quantify uncertainty in ADMET predictions .
Q. What statistical approaches are recommended for dose-response studies?
- Methodology : Apply nonlinear regression models (e.g., Hill equation) to calculate IC values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, implement machine learning algorithms (e.g., random forests) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
